molecular formula C10H7ClNNaO4 B12728976 5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium CAS No. 82128-30-1

5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium

Cat. No.: B12728976
CAS No.: 82128-30-1
M. Wt: 263.61 g/mol
InChI Key: GDIVOKBLMYRROH-UHFFFAOYSA-M
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Description

5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro and methoxy-substituted phenyl ring attached to an oxazolidinedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium typically involves the reaction of 2-chloro-6-methoxyphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of palladium-catalyzed Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloro-6-methoxyphenyl)-1,3-oxazolidine-2,4-dione
  • 5-(5-chloro-2-methoxyphenyl)-1,3-oxazolidine-2,4-dione
  • 5-(chloromethyl)-2,3-diphenyl-1,3-oxazolidine

Uniqueness

5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium is unique due to its specific substitution pattern on the phenyl ring and its oxazolidinedione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

82128-30-1

Molecular Formula

C10H7ClNNaO4

Molecular Weight

263.61 g/mol

IUPAC Name

sodium;5-(2-chloro-6-methoxyphenyl)-1,3-oxazolidin-3-ide-2,4-dione

InChI

InChI=1S/C10H8ClNO4.Na/c1-15-6-4-2-3-5(11)7(6)8-9(13)12-10(14)16-8;/h2-4,8H,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

GDIVOKBLMYRROH-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C2C(=O)[N-]C(=O)O2.[Na+]

Origin of Product

United States

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